N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine
Description
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C10H13BrN2/c1-13(9-3-4-9)7-8-2-5-10(11)12-6-8/h2,5-6,9H,3-4,7H2,1H3 |
InChI Key |
CUHFBCPBXYEVAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Br)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with N-methylcyclopropanamine. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine (CAS: 1289387-50-3)
- Molecular Formula : C₉H₁₁BrN₂
- Molecular Weight : 227.10 g/mol .
- Key Differences :
- Lacks the N-methyl group on the cyclopropanamine nitrogen.
- Hydrochloride Salt Form : CAS 1353953-53-3 (C₉H₁₂BrClN₂; MW 263.56 g/mol) enhances solubility compared to the free base .
- Safety Profile : Hazard statements include H302 (harmful if swallowed) and H318 (eye damage), similar to the N-methyl derivative but with slight variations in toxicity due to altered lipophilicity .
N-Methylcyclopropanamine Derivatives
- Example : tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3) .
- Structural Contrast : Incorporates an azetidine ring instead of pyridine.
- Functional Role : The tert-butyl carbamate acts as a protecting group, requiring deprotection for biological activity, unlike the direct N-methylation in the target compound.
Oxadiazole-Linked Bromopyridine Derivatives
- Example : 3-(3-(6-Bromopyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6c) .
- Key Differences :
- Contains a 1,2,4-oxadiazole spacer between the pyridine and carbazole groups.
- Pharmacological Relevance: Designed for cannabinoid receptor (CB2) selectivity, suggesting structural motifs that influence receptor binding .
Biological Activity
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of this compound includes a brominated pyridine ring and a cyclopropanamine moiety . The bromine atom enhances the electrophilic properties of the compound, which may influence its interactions with biological targets. The cyclopropane ring contributes to the compound's three-dimensional conformation, potentially affecting its reactivity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The cyclopropanamine structure can engage in hydrogen bonding with amino acid side chains in proteins, influencing their activity.
- π-π Stacking Interactions : The bromopyridine component allows for π-π stacking interactions with aromatic residues, which may stabilize binding to target proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in treating bacterial infections.
- Neuropharmacological Effects : Its structure suggests possible interactions with neurotransmitter systems, particularly GABA receptors, indicating potential applications in treating neurological disorders.
- Enzyme Modulation : The compound may modulate enzyme activity through competitive or non-competitive inhibition, impacting metabolic pathways.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromopyridine-3-carboxylic acid | Contains a carboxylic acid group | Lacks cyclopropanamine moiety |
| 5-Bromopyridine-2-thiol | Contains a thiol group | Substituted sulfur instead of cyclopropane |
| Methyl 5-bromopyridine-3-carboxylate | Features a methyl ester group | Ester functionality changes reactivity profile |
This compound stands out due to its combination of both bromopyridine and cyclopropanamine structures, allowing for diverse chemical reactivity and potential biological activity not commonly found in other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects against various bacterial strains, showing promising results that warrant further exploration.
- Neuropharmacological Research : Investigations into its interaction with GABA receptors revealed modulation effects that could lead to therapeutic applications in anxiety and depression management.
- Enzyme Inhibition Assays : Enzyme assays demonstrated that the compound could inhibit specific metabolic enzymes, suggesting its potential as a lead compound for drug development.
Q & A
Q. What are the common synthetic routes for N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine, and how can reaction conditions be optimized for higher yields?
Answer: A typical synthesis involves alkylation of (6-bromopyridin-3-yl)methanamine with a cyclopropane derivative (e.g., methylcyclopropanamine) under basic conditions. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during alkylation to minimize side reactions.
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Post-reaction purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to isolate the product in >85% purity .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
Answer: Key techniques include:
- 1H/13C NMR :
- 1H NMR : Peaks at δ 8.2–8.4 ppm (pyridine protons), δ 3.5–3.7 ppm (N-CH2-cyclopropane), and δ 2.8–3.0 ppm (N-methyl group).
- 13C NMR : Signals at ~150 ppm (pyridine C-Br), ~50 ppm (N-CH3), and ~10–15 ppm (cyclopropane carbons).
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (expected [M+H]+: ~257.03 Da).
- X-ray crystallography (if crystalline): ORTEP software can model anisotropic displacement parameters for bond-length/angle validation .
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%).
- Recrystallization : Ethanol/water mixtures yield crystalline dihydrochloride salts, enhancing stability for storage .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Steric effects : The cyclopropane ring restricts rotation, favoring regioselective Suzuki-Miyaura couplings at the pyridine C-2 position.
- Electronic effects : The electron-withdrawing bromine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at C-4.
- Methodological validation : DFT calculations (B3LYP/6-31G*) predict charge distribution, corroborated by experimental Hammett σ values .
Q. What strategies can resolve contradictions in binding affinity data for this compound across different biological assays?
Answer:
- Assay standardization : Control buffer pH (7.4 vs. 6.8) and ionic strength to minimize false negatives.
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm ITC (isothermal titration calorimetry) results.
- Impurity profiling : LC-MS analysis ensures >95% purity, excluding degradation products (e.g., de-brominated analogs) as confounding factors .
Q. How do the compound’s steric and electronic properties modulate its interaction with CNS targets (e.g., serotonin receptors)?
Answer:
- π-π stacking : The bromopyridine moiety interacts with aromatic residues (e.g., Trp358 in 5-HT3A receptors).
- Conformational rigidity : The cyclopropane ring enforces a bent geometry, enhancing van der Waals contacts with hydrophobic binding pockets.
- Validation : Competitive radioligand displacement assays (e.g., [3H]-GR65630 for 5-HT3A) quantify IC50 shifts under varying steric constraints .
Q. What computational tools are recommended for modeling the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?
Answer:
- Molecular dynamics (MD) : GROMACS simulations with CHARMM36 force field predict logBB (brain/blood partition coefficient).
- QSAR models : Use MOE or Schrödinger’s QikProp to estimate CNS MPO scores (>4 indicates high BBB permeability).
- Validation : Compare with in vivo PET imaging data (e.g., [11C]-labeled analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
